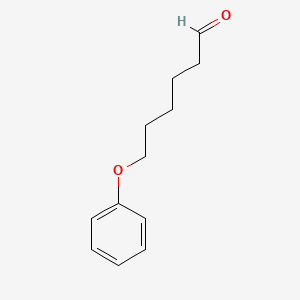

6-Phenoxyhexanal

描述

Structure

3D Structure

属性

IUPAC Name |

6-phenoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-10H,1-2,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZYJVXLJZHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625515 | |

| Record name | 6-Phenoxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-63-7 | |

| Record name | 6-Phenoxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Phenoxyhexanal and Its Analogues

Elucidation of Precursor Pathways and Strategic Bond Formations

The construction of 6-phenoxyhexanal fundamentally relies on the strategic assembly of its linear phenoxy-substituted hydrocarbon backbone and the subsequent introduction of the terminal aldehyde functionality.

Synthesis of Linear Phenoxy-Substituted Hydrocarbons

The core structure of this compound is a six-carbon chain attached to a phenoxy group. A common and effective method for creating this C-O-C linkage is through Williamson ether synthesis. This reaction typically involves the deprotonation of phenol (B47542) with a suitable base to form the phenoxide anion, which then acts as a nucleophile, displacing a halide from a 6-halo-1-alkene or a related six-carbon electrophile.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for etherification, providing a powerful tool for forming the aryl ether bond under relatively mild conditions. The synthesis of the hydrocarbon chain itself can be achieved through various standard organic chemistry techniques, including Grignard reactions or other organometallic coupling methods to build the carbon skeleton prior to the etherification step.

Another approach involves starting with a commercially available precursor such as 6-phenyl-1-hexanol, which can be synthesized via the hydrogenation of 6-phenylhex-5-yn-1-ol. chemicalbook.com This alcohol can then be subjected to reactions that modify the phenyl group to a phenoxy group, although this is a less direct route.

Terminal Aldehyde Formation via Selective Oxidation or Functionalization

With the phenoxy-substituted hydrocarbon in hand, the next critical step is the formation of the terminal aldehyde. A prevalent method is the selective oxidation of a primary alcohol, such as 6-phenoxy-1-hexanol. chemscene.com A variety of reagents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. libretexts.orgabechem.com

Common oxidizing agents for the conversion of primary alcohols to aldehydes include:

Pyridinium chlorochromate (PCC): A mild and selective reagent that typically avoids over-oxidation to the carboxylic acid. libretexts.org

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by quenching with a hindered base such as triethylamine. It is known for its mild reaction conditions.

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers high efficiency and selectivity for the oxidation of primary alcohols to aldehydes.

Hydroboration-oxidation of a terminal alkene, such as 6-phenoxy-1-hexene, provides another route to the terminal aldehyde. masterorganicchemistry.com The anti-Markovnikov addition of a borane (B79455) across the double bond, followed by oxidative workup, yields the primary alcohol, which can then be oxidized to the aldehyde as described above. Alternatively, direct conversion of the intermediate vinylborane (B8500763) to the aldehyde can be achieved under specific reaction conditions. masterorganicchemistry.com

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to introduce chirality into the this compound scaffold is crucial for the synthesis of enantiomerically pure bioactive molecules.

Asymmetric Approaches to α-Substituted Phenoxyhexanals

Introducing a substituent at the α-position (C2) of this compound in a stereocontrolled manner is a significant synthetic challenge. One strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For instance, an α-substituted phenoxyacetic acid derivative could be coupled to a chiral auxiliary, followed by reduction and further elaboration to the desired α-substituted this compound.

Catalytic asymmetric methods offer a more atom-economical approach. rsc.org For example, the enantioselective alkylation of an enolate or enamine derived from a precursor to this compound can be achieved using a chiral catalyst. ru.nl

Control of Stereochemistry in Synthetic Transformations (e.g., Allylation)

The allylation of aldehydes is a powerful carbon-carbon bond-forming reaction that can create a new stereocenter. Asymmetric allylation of this compound can be achieved using chiral reagents or catalysts. For example, a Cr(salen) complex has been shown to be an effective catalyst for the asymmetric addition of allyltributylstannane (B1265786) to this compound, yielding the corresponding homoallylic alcohol with high enantioselectivity (94% ee). oup.com This chiral alcohol can then be further manipulated to introduce additional functionality with controlled stereochemistry.

The stereochemical outcome of such reactions is often governed by the specific chiral ligand or catalyst employed, which creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. msu.edu

Preparation of Structurally Related Phenoxyhexanal Compounds and Derivatives

The synthetic methodologies described for this compound can be extended to prepare a variety of structurally related compounds and derivatives. nih.govmdpi.commdpi.com By varying the starting materials and reagents, analogues with different substituents on the phenyl ring or modifications to the hexanal (B45976) chain can be synthesized.

For instance, substituted phenols can be used in the initial etherification step to introduce electron-donating or electron-withdrawing groups onto the aromatic ring. google.comdergipark.org.tr The length of the alkyl chain can also be modified by starting with different haloalkenes or diols.

Furthermore, the aldehyde functionality of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. These include, but are not limited to, carboxylic acids (via oxidation), amines (via reductive amination), and more complex heterocyclic structures through cyclization reactions. newdrugapprovals.orgbeilstein-journals.org For example, α-phenoxyhexanal has been utilized in the synthesis of the antiarrhythmic drug amiodarone (B1667116), where it undergoes acid-catalyzed cyclization to form a substituted benzofuran (B130515). newdrugapprovals.orgbeilstein-journals.org

Interactive Data Table: Asymmetric Allylation of Aldehydes

| Aldehyde | Catalyst | Allylating Agent | Enantiomeric Excess (ee) | Reference |

| 3-Phenylpropanal | Cr(salen) complex 3 | Allyltributylstannane | 92% | oup.com |

| This compound | Cr(salen) complex 3 | Allyltributylstannane | 94% | oup.com |

Reactivity and Advanced Organic Transformations Involving 6 Phenoxyhexanal

Nucleophilic Additions to the Aldehyde Functional Group

The aldehyde functional group in 6-phenoxyhexanal is a primary site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The development of asymmetric and stereoselective methods for these additions is crucial for the synthesis of chiral molecules.

The Hosomi-Sakurai reaction, a Lewis acid-catalyzed allylation of carbonyl compounds with allylsilanes or related reagents, is a powerful tool for carbon-carbon bond formation. Research has demonstrated the successful application of an asymmetric variant of this reaction on this compound. Specifically, a chromium(salen) complex has been shown to be an effective catalyst for the asymmetric addition of allyltributylstannane (B1265786) to non-branched aliphatic aldehydes, including this compound. This reaction yields the corresponding homoallylic alcohol with high enantioselectivity.

In a notable study, the addition of allyltributylstannane to this compound, catalyzed by a Cr(salen) complex, proceeded with 94% enantiomeric excess (ee) under atmospheric pressure. This high degree of stereocontrol highlights the utility of this method for introducing a chiral center into the molecule, transforming the achiral aldehyde into a valuable chiral building block.

Table 1: Asymmetric Allylation of this compound

| Aldehyde Substrate | Catalyst | Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| This compound | Cr(salen) complex | Allyltributylstannane | 94% | nih.gov |

| 3-Phenylpropanal | Cr(salen) complex | Allyltributylstannane | 92% | nih.gov |

The stereoselective addition of alkyl and aryl groups to the aldehyde of this compound represents a direct pathway to chiral secondary alcohols. While specific examples for this compound are not extensively documented in dedicated studies, the methodologies developed for other aliphatic aldehydes are directly applicable.

Stereoselective Alkylation: Organocatalysis has emerged as a powerful strategy for the enantioselective α-alkylation of aldehydes. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can condense with aldehydes to form chiral enamines. These enamines can then react with electrophiles, such as alkyl halides, with high stereocontrol. The application of such cooperative systems, often involving a Lewis acid co-catalyst, allows for the transformation of a wide variety of aliphatic aldehydes into highly functionalized chiral products in excellent enantioselectivities. nih.govacs.org Another approach involves photochemical methods where the chiral enamine intermediate participates in the photoexcitation of the alkylating agent, leading to a stereocontrolled radical-trapping process. acs.org

Stereoselective Arylation: The catalytic asymmetric addition of aryl groups to aliphatic aldehydes has been achieved using various metal-based systems. A ruthenium-catalyzed asymmetric arylation of aliphatic aldehydes with arylboronic acids, employing a chiral bidentate phosphoramidite (B1245037) ligand (Me-BIPAM), has been shown to produce chiral alkyl(aryl)methanols with excellent enantioselectivities. nih.gov This method is effective for a range of linear and branched aliphatic aldehydes. nih.gov Similarly, palladium-catalyzed asymmetric arylation of imines derived from aliphatic aldehydes offers another route to enantioenriched α-branched amines, which can be seen as derivatives of the corresponding alcohols. nih.govacs.org Nickel/N-heterocyclic carbene catalysis has also been developed for the chemo- and enantioselective arylation of aliphatic aldehydes. chinesechemsoc.org

Table 2: Representative Stereoselective Arylation of Aliphatic Aldehydes

| Aldehyde Type | Catalytic System | Aryl Source | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Aliphatic | [RuCl₂(p-cymene)]₂ / Me-BIPAM | Arylboronic acid | Chiral secondary alcohol | Up to 99% | nih.gov |

| Aliphatic (via imine) | [(η-C₃H₅)PdCl]₂ / Chiral Phosphine | Aryl halide | Chiral α-branched amine | Up to 99% | nih.govacs.org |

| Aliphatic | Ni(cod)₂ / Chiral NHC | Arylboronic acid | Chiral secondary alcohol | Up to 99% | chinesechemsoc.org |

| Aliphatic | Boron/Zinc exchange / Chiral amino alcohol | Arylboronic acid | Chiral secondary alcohol | Up to 73% | lookchem.com |

Cyclization Reactions and Heterocyclic Scaffold Formation

The dual functionality of this compound and its derivatives allows for their use in the synthesis of various heterocyclic structures through intramolecular cyclization pathways.

While this compound itself does not possess the ideal substitution for direct cyclization into a benzofuran (B130515) ring, a closely related derivative, an α-phenoxyhexanal, could serve as a precursor. The synthesis of benzofurans often proceeds via the cyclization of α-phenoxy ketones. In these reactions, an α-phenoxy ketone undergoes acid-catalyzed intramolecular electrophilic aromatic substitution, where the enol or enolate attacks the aromatic ring, followed by dehydration to form the furan (B31954) ring. Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) are highly effective for this transformation, providing 3-substituted or 2,3-disubstituted benzofurans in good yields under mild conditions.

By analogy, an α-phenoxyhexanal derivative could potentially undergo a similar acid-catalyzed cyclization to yield a dihydrobenzofuran, which could then be oxidized to the corresponding benzofuran. This strategy highlights the potential of modifying the this compound backbone to access important heterocyclic scaffolds.

The aldehyde group of this compound is a key functional handle for the construction of various oxygen-containing heterocycles, particularly six-membered rings like pyrans. Multi-component reactions are a common and efficient strategy for synthesizing highly substituted pyran derivatives.

For instance, a one-pot, three-component reaction involving an aldehyde, malononitrile, and a C-H acid (like dimedone) can lead to the formation of tetrahydrobenzo[b]pyran derivatives. researchgate.nettsijournals.com In this type of reaction, the aldehyde (in this case, this compound) would first undergo a Knoevenagel condensation with malononitrile. The resulting electron-deficient alkene would then act as a Michael acceptor for the enolate of the C-H acid. Subsequent intramolecular cyclization and tautomerization would yield the final pyran product. The use of various catalysts, including L-proline or sodium trifluoromethanesulfonate, can facilitate this process under environmentally benign conditions. researchgate.nettsijournals.com The long C5-phenoxybutyl chain of this compound would be retained as a substituent on the newly formed pyran ring.

Table 3: General Synthesis of Tetrahydrobenzo[b]pyran Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | Dimedone | L-proline | 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran | researchgate.net |

| Aldehyde | Malononitrile | Dimedone | Sodium trifluoromethanesulfonate | 2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran | tsijournals.com |

Chemoselective Oxidation and Reduction Chemistry

The selective transformation of the aldehyde group in this compound, without affecting the phenoxy ether linkage or the aliphatic chain, is a critical aspect of its synthetic utility.

Chemoselective Oxidation: The aldehyde group of this compound can be selectively oxidized to a carboxylic acid. However, a more synthetically interesting transformation is the oxidation of the corresponding alcohol, 6-phenoxyhexan-1-ol, to this compound. This requires a high degree of chemoselectivity to avoid over-oxidation to the carboxylic acid. The use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst in combination with a co-oxidant is a well-established method for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orgnih.gov For example, a (bpy)Cu(I)/TEMPO catalyst system with air as the oxidant allows for the efficient and selective aerobic oxidation of a wide range of primary alcohols, including aliphatic derivatives, to their corresponding aldehydes with minimal over-oxidation. nih.gov This method is compatible with various functional groups and offers an environmentally friendly approach to the synthesis of this compound from its alcohol precursor.

Chemoselective Reduction: The aldehyde in this compound can be chemoselectively reduced to a primary alcohol, 6-phenoxyhexan-1-ol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for this purpose. masterorganicchemistry.comresearchgate.net To enhance chemoselectivity, especially in the presence of other reducible functional groups (like ketones), modified borohydride reagents or specific reaction conditions can be employed. For example, the combination of NaBH₄ with acetylacetone (B45752) has been shown to efficiently and chemoselectively reduce aldehydes in the presence of ketones. rsc.org Similarly, using NaBH₄ in the presence of ammonium (B1175870) oxalate (B1200264) provides a highly chemoselective system for aldehyde reduction. ajol.info These methods ensure that the aldehyde group is targeted specifically, leaving other parts of the molecule, such as the aromatic ring of the phenoxy group, untouched.

Carbon-Carbon Bond Forming Reactions Beyond Direct Additions

While the aldehyde functionality of this compound readily undergoes direct nucleophilic additions, its reactivity extends to more complex carbon-carbon bond-forming strategies. These methods enable the construction of intricate molecular architectures.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Condensation reactions are powerful tools for forming carbon-carbon bonds, and this compound can participate in several of these transformations.

Aldol Condensation: The aldol reaction involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone. libretexts.orglibretexts.org This is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.orglibretexts.org In the case of this compound, it can act as the electrophilic carbonyl component, reacting with an enolate generated from another aldehyde or ketone. The presence of α-hydrogens in the reaction partner is crucial for enolate formation. libretexts.org The reaction typically proceeds under basic or acidic conditions. skrgdcwakdp.edu.in Subsequent dehydration of the initial aldol addition product can lead to the formation of an α,β-unsaturated carbonyl compound, a process known as aldol condensation. libretexts.orgscribd.com

When this compound is reacted with a ketone in the presence of a base, a Claisen-Schmidt condensation can occur. libretexts.orgscribd.com This specific type of aldol condensation is effective because aldehydes are generally more reactive electrophiles than ketones. libretexts.org

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst, often a primary or secondary amine. sigmaaldrich.compearson.com The active methylene compound typically has two electron-withdrawing groups attached to the methylene carbon, increasing the acidity of its protons. sigmaaldrich.com

In a typical Knoevenagel condensation involving this compound, the aldehyde would react with an active methylene compound like diethyl malonate or ethyl cyanoacetate. The reaction is usually catalyzed by a weak base and is often followed by spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.comsigmaaldrich.com The choice of catalyst and reaction conditions, such as the use of microwave irradiation or solvent-free conditions, can significantly influence the reaction's efficiency and outcome. sigmaaldrich.comsigmaaldrich.com

| Condensation Reaction | Reactant for this compound | Key Features |

| Aldol Condensation | Ketone or another aldehyde with α-hydrogens | Forms a β-hydroxy aldehyde, can dehydrate to α,β-unsaturated aldehyde. libretexts.orglibretexts.org |

| Claisen-Schmidt Condensation | Ketone | A specific type of aldol condensation where the aldehyde is the more reactive electrophile. libretexts.orgscribd.com |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | Uses a weak base catalyst, often followed by dehydration. sigmaaldrich.compearson.com |

Cross-Coupling Strategies at the Aldehyde or Aryloxy Moiety

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different molecular fragments, often with the aid of a metal catalyst. wikipedia.org These reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

While direct cross-coupling of the aldehyde group of this compound is not a standard transformation, the phenoxy group offers a handle for such reactions. The aryl ether linkage can potentially be cleaved and converted to a more reactive species, such as an aryl halide or triflate. This derivative could then participate in various palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. wikipedia.orgyoutube.com

Alternatively, derivatization of the aldehyde to an appropriate functional group could enable cross-coupling. For instance, conversion to a vinyl halide or triflate would allow for participation in standard cross-coupling protocols.

Rearrangement Reactions and Functional Group Interconversions

The structure of this compound allows for various rearrangement reactions and functional group interconversions, which can be used to synthesize a range of derivatives. thermofisher.comlibretexts.org

Rearrangement Reactions: A rearrangement reaction involves the reorganization of a molecule's carbon skeleton to form a structural isomer. thermofisher.com While specific examples involving this compound are not extensively documented in readily available literature, its functional groups suggest potential for certain types of rearrangements under specific conditions. For example, if the aldehyde were converted to a 1,2-diol, it could undergo a pinacol (B44631) rearrangement. libretexts.org Similarly, conversion to an α-haloketone derivative could potentially lead to a Favorskii rearrangement. msu.edu

Functional Group Interconversions: Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another. docsity.comsolubilityofthings.com The aldehyde and phenoxy groups of this compound are amenable to a wide variety of such transformations.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. solubilityofthings.com

Nucleophilic Substitution: The phenoxy group, after appropriate activation, could be subject to nucleophilic aromatic substitution. solubilityofthings.com

Conversion of the Aldehyde: The aldehyde can be converted to other functional groups such as an oxime, which can then undergo a Beckmann rearrangement to an amide, or be dehydrated to a nitrile. masterorganicchemistry.comvanderbilt.edu It can also be converted to an imine, which can then be reduced to a secondary amine.

These interconversions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of compounds.

| Transformation | Functional Group | Resulting Functional Group |

| Oxidation | Aldehyde | Carboxylic Acid |

| Reduction | Aldehyde | Primary Alcohol |

| Oxime Formation | Aldehyde | Oxime |

| Nitrile Formation | Aldehyde (via oxime) | Nitrile |

| Reductive Amination | Aldehyde | Secondary Amine |

Catalytic Strategies in the Chemistry of 6 Phenoxyhexanal

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules in high enantiomeric purity. For a substrate like 6-phenoxyhexanal, the aldehyde group serves as a primary handle for such enantioselective transformations.

Chiral Lewis Acid Catalysis (e.g., Cr(salen) Complexes)mit.edu

Chiral Lewis acids are powerful catalysts for activating carbonyl groups toward nucleophilic attack in an enantioselective manner. Among these, chromium(III)-salen complexes have proven to be highly effective. Research has demonstrated that a chiral Cr(salen) complex can efficiently catalyze the asymmetric addition of allyltributylstannane (B1265786) to non-branched aliphatic aldehydes. mit.eduslideshare.net

In a specific application of this methodology, this compound was subjected to these reaction conditions. The addition of allyltributylstannane, promoted by a Cr(salen) catalyst, proceeded to give the corresponding chiral homoallylic alcohol. This transformation exhibited exceptional enantioselectivity, achieving a 94% enantiomeric excess (ee) under atmospheric pressure. mit.eduresearchgate.net This high degree of stereocontrol underscores the utility of Cr(salen) complexes in converting prochiral aldehydes like this compound into valuable chiral building blocks. researchgate.net The reaction is a testament to the ability of the chiral ligand framework to create a highly organized transition state, effectively differentiating the two enantiotopic faces of the aldehyde.

Table 1: Asymmetric Allylation of this compound using a Cr(salen) Catalyst Data sourced from Chemistry Letters. mit.eduresearchgate.net

| Substrate | Catalyst | Nucleophile | Enantiomeric Excess (ee) |

| This compound | Cr(salen) complex | Allyltributylstannane | 94% |

| 3-Phenylpropanal | Cr(salen) complex | Allyltributylstannane | 92% |

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metal-based catalysts. libretexts.org For aldehydes, common organocatalytic activation modes include the formation of nucleophilic enamines or electrophilic iminium ions using chiral secondary amines like proline. libretexts.org These intermediates can then participate in a wide range of asymmetric transformations, such as α-functionalization, aldol (B89426) reactions, and Michael additions.

While these organocatalytic methods are well-established for various aliphatic aldehydes, specific research detailing their application to this compound is not prominently featured in the reviewed literature. However, the principles of enamine and iminium ion catalysis are broadly applicable and represent a potential, yet underexplored, avenue for the enantioselective functionalization of this compound.

Transition Metal Catalysis in C-C and C-X Bond Formations

Transition metals, particularly palladium and rhodium, are workhorses in synthetic chemistry, capable of forging a wide array of chemical bonds with high efficiency and selectivity. rsc.org

Palladium-Catalyzed Reactions

Palladium catalysis is synonymous with cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds. slideshare.netcatalysis.blog Celebrated methods like the Suzuki, Heck, Stille, and Buchwald-Hartwig reactions provide powerful tools for molecular construction. mit.eduslideshare.net

For a molecule like this compound, palladium catalysis could be envisioned in several ways. The aryl ether moiety could potentially be constructed via a Buchwald-Hartwig C-O coupling reaction. Alternatively, if the phenoxy group were replaced with a halide (e.g., 6-bromohexanal), the molecule could serve as a substrate in various cross-coupling reactions to form C-C bonds. While the general utility of palladium catalysis is vast, specific examples of its use in C-C or C-X bond-forming reactions starting directly with this compound as the substrate are not detailed in the surveyed literature. The development of such transformations would likely need to account for the reactivity of the aldehyde group, which might require protection or could participate in competing pathways.

Rhodium-Catalyzed Processes

Rhodium catalysts are renowned for their high activity and selectivity in a variety of transformations, including hydrogenation, hydroformylation, and C-H activation. nih.gov For this compound, the most direct application of rhodium catalysis would be the reduction of the aldehyde. Rhodium complexes, such as Wilkinson's catalyst, are highly effective for the homogeneous hydrogenation of aldehydes to primary alcohols. rsc.org Furthermore, rhodium-catalyzed transfer hydrogenation, which uses a hydrogen donor molecule instead of pressurized H₂ gas, offers a practical alternative for this reduction. rsc.org

Other rhodium-catalyzed processes, such as the addition of organometallic reagents to the aldehyde or reactions involving C-H activation, are also conceivable. rsc.org However, despite the broad scope of rhodium catalysis, literature specifically documenting these processes for this compound remains limited.

Photocatalysis and Electrocatalysis in this compound Transformations

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies for driving chemical reactions using light or electricity, respectively, often under mild conditions. beilstein-journals.orgfrontiersin.org

Photocatalysis typically involves a photosensitizer that, upon light absorption, can engage in single-electron transfer (SET) with a substrate to generate radical intermediates. For this compound, a photoredox catalyst could potentially oxidize the phenoxy group or reduce the aldehyde, opening pathways to novel C-C or C-X bond formations via radical mechanisms. While photocatalysis has been applied to a wide range of organic transformations, its specific application to this compound is an area ripe for exploration.

Electrocatalysis replaces chemical redox agents with an electric current, offering a clean and highly tunable method for performing oxidation and reduction reactions. frontiersin.org The aldehyde group in this compound could be targeted for electrochemical reduction to an alcohol or oxidation to a carboxylic acid. Similarly, the aromatic ring could undergo electrochemical modification. Asymmetric electrosynthesis, using chiral catalysts or mediators, could potentially lead to enantioselective transformations. Although the field is advancing rapidly, specific electrocatalytic studies focused on this compound are not yet prevalent in the scientific literature.

Heterogeneous Catalysis for Sustainable Processes

There is no available research specifically detailing the use of heterogeneous catalysts for the sustainable synthesis or conversion of this compound. General strategies for sustainable aldehyde production often involve the selective oxidation of the corresponding alcohol over solid catalysts, such as supported metals or metal oxides, to ensure catalyst recyclability and reduce waste. mdpi.comwikipedia.org However, studies applying these methods to 6-phenoxy-1-hexanol to produce this compound have not been found.

Biocatalysis for Highly Selective Conversions

Similarly, the application of biocatalysis for the highly selective synthesis or transformation of this compound is not documented in the reviewed literature. Biocatalytic methods, such as the use of alcohol dehydrogenases (ADHs) or oxidases, are well-established for the selective oxidation of alcohols to aldehydes. mdpi.comresearchgate.net These enzymatic reactions are known for their high selectivity, which prevents overoxidation to carboxylic acids and can achieve high enantiomeric excess in the case of chiral molecules. frontiersin.orglibretexts.org Chemoenzymatic routes, which combine chemical and enzymatic steps, have also proven effective for synthesizing complex molecules. worktribe.comnih.gov Nevertheless, no specific examples, research data, or established protocols for the biocatalytic conversion involving this compound could be identified.

Mechanistic Investigations of 6 Phenoxyhexanal Reactions

Elucidation of Reaction Pathways and Intermediates

The investigation into the reaction mechanisms of 6-phenoxyhexanal would commence with the identification of all viable reaction pathways. Given its structure, this compound can undergo reactions typical of aldehydes (e.g., nucleophilic addition, oxidation, reduction) and ethers (e.g., ether cleavage, aromatic substitution on the phenyl ring).

A primary step involves reacting this compound with various reagents and identifying the resulting products and any transient species. A reaction intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.org These intermediates are often high-energy, transient species that cannot be isolated but can be detected using spectroscopic methods under specific reaction conditions. lumenlearning.com

For instance, in a nucleophilic addition to the aldehyde group, a tetrahedral alkoxide intermediate would be expected. In a substitution reaction on the phenoxy group, an intermediate may be formed. google.com The systematic identification of these intermediates is crucial for constructing a plausible reaction mechanism. wikipedia.orglibretexts.org Computational modeling can also predict potential intermediates and their relative stabilities, guiding experimental efforts. nih.gov

Hypothetical Reaction Intermediates for this compound:

| Reaction Type | Reagent Example | Plausible Intermediate |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Magnesium alkoxide |

| Wittig Reaction | Ylide (Ph3P=CHR) | Betaine / Oxaphosphetane |

| Oxidation | Chromic Acid | Chromate ester |

This table is illustrative and represents theoretically plausible intermediates based on general organic chemistry principles.

Transition State Analysis and Energy Profiles

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. libretexts.org It represents the peak of the energy barrier on a reaction's energy profile. chemguide.co.uksavemyexams.comwikipedia.org The analysis of this state is fundamental to understanding reaction rates and mechanisms. nih.govnih.govufl.edu

For any proposed reaction of this compound, computational chemistry, often using Density Functional Theory (DFT), would be employed to model the geometry and energy of the transition state. elifesciences.org These calculations help to visualize the bonds that are breaking and forming at the climax of the reaction.

The energy profile, or reaction coordinate diagram, provides a graphical representation of the energy changes throughout a reaction. It plots the potential energy of the system against the reaction coordinate. chemguide.co.ukwikipedia.orgyoutube.com The peaks on this diagram correspond to transition states, while any valleys between peaks represent reaction intermediates. libretexts.org The difference in energy between the reactants and the highest energy transition state is the activation energy (Ea), a critical factor in determining the reaction rate. chemguide.co.uksavemyexams.com

Illustrative Energy Profile Parameters:

| Reaction Coordinate Feature | Description |

|---|---|

| Reactants | Starting materials (e.g., this compound and a nucleophile) |

| Transition State 1 (TS1) | Highest energy point for the formation of an intermediate |

| Intermediate | A metastable species in a valley on the profile |

| Transition State 2 (TS2) | Highest energy point for the conversion of the intermediate to product |

| Products | Final stable molecules |

| Activation Energy (Ea) | Energy difference between reactants and the highest transition state |

| Enthalpy of Reaction (ΔH) | Net energy difference between reactants and products |

This table describes the components of a hypothetical two-step reaction energy profile for this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantitatively describing the speed of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. nih.govrevistanefrologia.comnih.gov The rate of a reaction is determined by measuring the change in concentration of a reactant or product over time.

For this compound, this could involve monitoring the disappearance of the aldehyde's characteristic spectroscopic signal (e.g., via IR or NMR) or the appearance of a product's signal. The data gathered would be used to determine the reaction order with respect to each reactant and to calculate the rate constant (k).

The general rate law for a reaction of this compound with a reagent 'B' would take the form: Rate = k[this compound]x[B]y

Here, 'x' and 'y' are the reaction orders, which must be determined experimentally. These experimental results provide crucial evidence for the proposed mechanism. For example, if a proposed mechanism involves a slow step with one molecule of this compound and one molecule of reagent B, the rate law would likely be first order in each, but this must be confirmed experimentally.

Stereochemical Pathway Delineation and Chiral Induction Mechanisms

Stereochemistry is a critical aspect of mechanistic analysis, particularly for reactions that can create new chiral centers. The aldehyde carbon in this compound is prochiral. A nucleophilic attack on the carbonyl group can occur from two different faces (re or si), potentially leading to a racemic mixture of enantiomeric products unless a chiral influence is present.

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over another. wikipedia.org This can be achieved by using a chiral reagent, a chiral catalyst, or a chiral auxiliary. nih.govmsu.eduuu.nl Investigating the stereochemical outcome of reactions involving this compound would reveal details about the transition state geometry. For example, predictable stereoselectivity can often be explained by models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of substituents adjacent to the reacting center. wikipedia.org

The mechanism of chiral induction involves the chiral agent creating diastereomeric transition states with different energies. nih.gov The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one stereoisomeric product. psu.edu Detailed analysis of the product ratios (enantiomeric or diastereomeric excess) provides insight into the energy difference between these competing transition state pathways.

Structural Derivatization and Targeted Functionalization of 6 Phenoxyhexanal

Modification Strategies for the Aldehyde Functional Group

The aldehyde functional group in 6-phenoxyhexanal is a primary site for chemical transformations. Its electrophilic carbon atom readily reacts with various nucleophiles, and the adjacent α-carbon can participate in enolate chemistry. These reactions are fundamental for elongating the carbon chain, introducing new functional groups, or creating heterocyclic systems.

The condensation of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides a straightforward route to oximes and hydrazones, respectively. These reactions typically proceed by nucleophilic attack on the aldehyde carbonyl, followed by dehydration, to form a C=N double bond. ajol.infowikipedia.org

Oximes are synthesized by reacting this compound with hydroxylamine hydrochloride, often in the presence of a mild base like pyridine (B92270) or potassium carbonate to neutralize the liberated acid. ajol.infoarpgweb.com The reaction conditions can be manipulated to favor the formation of specific (E/Z) isomers. ajol.info Oximes are stable compounds and serve not only as protecting groups for aldehydes but also as precursors for other functional groups like nitriles or amides via the Beckmann rearrangement. ajol.infoorganic-chemistry.org

Hydrazones are similarly formed through the reaction of this compound with hydrazine or its substituted variants (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). wikipedia.orgwisdomlib.org These derivatives are valuable in synthesis; for instance, unsubstituted hydrazones are key intermediates in the Wolff-Kishner reduction to convert the aldehyde to an alkane. beilstein-journals.org Substituted hydrazones are widely used in the synthesis of nitrogen-containing heterocycles, such as pyrazoles. wikipedia.org

Table 1: Synthesis of Oxime and Hydrazone Derivatives from this compound This table presents hypothetical reaction conditions and products based on established synthetic methods for aldehydes.

| Reactant | Reagents & Conditions | Product | Product Class | Reference |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Pyridine or K₂CO₃, Ethanol, Reflux | This compound oxime | Oxime | ajol.infoarpgweb.com |

| Hydrazine Hydrate | Ethanol, Reflux | This compound hydrazone | Hydrazone | wikipedia.orgbeilstein-journals.org |

| Phenylhydrazine | Acetic acid (cat.), Ethanol, Reflux | This compound phenylhydrazone | Substituted Hydrazone | wikipedia.org |

| 2,4-Dinitrophenylhydrazine | H₂SO₄/Ethanol (Brady's Reagent) | This compound 2,4-dinitrophenylhydrazone | Substituted Hydrazone | wikipedia.org |

Protection of the aldehyde group is a common strategy in multi-step synthesis to prevent its reaction under conditions intended to modify other parts of the molecule. Acetal (B89532) formation is a robust method for this purpose. The reaction of this compound with two equivalents of an alcohol, or one equivalent of a diol, under acidic catalysis (e.g., p-toluenesulfonic acid), yields an acetal. pressbooks.pubyoutube.com Cyclic acetals, formed with diols like ethylene (B1197577) glycol or 1,3-propanediol, are particularly stable. fiveable.me This protection is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. pressbooks.publibretexts.org

While silylation is more commonly used to protect alcohols, certain silyl (B83357) ethers can be formed from aldehydes. More relevant to this compound, however, is the use of silylation in conjunction with other transformations. For instance, intramolecular silylation of a related alcohol derivative could direct C-H functionalization at a specific position. nih.govnih.gov

Table 2: Aldehyde Protection Strategies for this compound This table outlines hypothetical reaction schemes for the protection of the aldehyde group based on general organic chemistry principles.

| Protecting Group | Reagents & Conditions | Protected Product | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Dimethyl Acetal | Methanol (excess), HCl (cat.) | 1,1-Dimethoxy-6-phenoxyhexane | Aqueous Acid (e.g., HCl, H₂SO₄) | pressbooks.pub |

| Cyclic Acetal (Dioxolane) | Ethylene Glycol, p-TsOH (cat.), Toluene, Dean-Stark | 2-(5-Phenoxypentyl)-1,3-dioxolane | Aqueous Acid (e.g., HCl, H₂SO₄) | fiveable.melibretexts.org |

| Cyclic Acetal (Dioxane) | 1,3-Propanediol, p-TsOH (cat.), Toluene, Dean-Stark | 2-(5-Phenoxypentyl)-1,3-dioxane | Aqueous Acid (e.g., HCl, H₂SO₄) | pressbooks.pub |

Functionalization of the Phenoxy Moiety

The phenoxy ring in this compound is an electron-rich aromatic system, making it a target for various functionalization reactions. The alkoxy substituent is known to be an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org

Standard electrophilic aromatic substitution (EAS) protocols can be applied to introduce a range of substituents onto the phenyl ring of this compound. masterorganicchemistry.commasterorganicchemistry.com Due to the directing effect of the ether oxygen, substitution is expected to occur primarily at the ortho and para positions. libretexts.org Key EAS reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield a mixture of ortho- and para-brominated products.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group, yielding o-nitro- and p-nitrophenoxy derivatives. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid (e.g., AlCl₃) would install an acyl or alkyl group, predominantly at the para position due to sterics. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization at the position ortho to a directing group. wikipedia.org The ether oxygen of the phenoxy group can act as a directing metalation group (DMG), interacting with a strong organolithium base (e.g., n-butyllithium or s-butyllithium) to facilitate deprotonation exclusively at one of the adjacent ortho-positions. acs.orgnih.gov The resulting aryllithium intermediate is a potent nucleophile that can be trapped with various electrophiles to install a wide range of functional groups. acs.orgacs.org This method offers a high degree of regiocontrol that is often unattainable with classical EAS reactions. wikipedia.org For this compound, the aldehyde would need to be protected as an acetal prior to metalation to prevent it from reacting with the organolithium reagent.

Table 3: Potential Functionalization of the Phenoxy Ring This table describes hypothetical reactions to modify the aromatic ring of this compound, assuming prior protection of the aldehyde group where necessary.

| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| Bromination (EAS) | Br₂, FeBr₃ | Para-bromo and Ortho-bromo derivatives | masterorganicchemistry.com |

| Nitration (EAS) | HNO₃, H₂SO₄ | Para-nitro and Ortho-nitro derivatives | masterorganicchemistry.commasterorganicchemistry.com |

| Friedel-Crafts Acylation (EAS) | CH₃COCl, AlCl₃ | Para-acetyl derivative | masterorganicchemistry.com |

| Directed Ortho-Metalation (DoM) | 1) s-BuLi, TMEDA, THF, -78 °C; 2) Electrophile (e.g., CO₂, I₂, (CH₃)₂S₂) | Ortho-carboxy, Ortho-iodo, or Ortho-methylthio derivatives | wikipedia.orgacs.org |

Diversity-Oriented Synthesis Approaches Leveraging this compound

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for screening in chemical biology and drug discovery. wikipedia.orgunits.it this compound is an attractive starting scaffold for DOS because it contains two distinct points of chemical reactivity that can be addressed orthogonally.

A DOS strategy using this compound could involve a branching pathway where initial modifications are made to either the aldehyde or the phenoxy ring. For example:

Aldehyde-first approach: A library of hydrazones or oximes could be generated. beilstein-journals.org Each of these products could then undergo a second diversification step, such as a cyclization reaction or functionalization of the phenoxy ring via EAS or DoM.

Phenoxy-first approach: The phenoxy ring could be functionalized first (e.g., via DoM after aldehyde protection). After deprotection, the newly introduced functional group and the aldehyde could be used in subsequent complexity-generating reactions.

By systematically applying different reaction sequences to the two functional handles of this compound, it is possible to generate a wide array of molecules with varied skeletons, stereochemistry, and appendage diversity from a single, simple starting material. wikipedia.orgunits.it

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 6-phenoxyhexanal. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. sigmaaldrich.com

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aldehydic proton (CHO) would appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. The aromatic protons of the phenoxy group would resonate in the range of 6.9 to 7.3 ppm. The protons of the methylene group directly attached to the ether oxygen (O-CH₂) would be observed around 4.0 ppm as a triplet. The remaining aliphatic methylene protons in the hexyl chain would produce a series of multiplets between 1.4 and 2.5 ppm. sigmaaldrich.comcarlroth.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal for the aldehydic carbonyl carbon is anticipated at the downfield end of the spectrum, typically around 202 ppm. careerendeavour.comwisc.edu The carbons of the phenyl ring would appear in the aromatic region (approximately 114-158 ppm), while the carbon of the C-O ether linkage would be around 68 ppm. The aliphatic carbons of the hexyl chain would resonate in the upfield region, generally between 22 and 44 ppm. wisc.edudocbrown.info

2D-NMR Spectroscopy: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural assignments. huji.ac.ilucl.ac.uk

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons, confirming the connectivity of the hexyl chain from the aldehyde group to the ether linkage. For instance, the aldehydic proton signal would show a cross-peak with the adjacent CH₂ group's signal. muni.czmnstate.edu

HMBC: An HMBC experiment maps long-range (2-3 bond) correlations between protons and carbons. This would be crucial to connect the phenyl ring to the hexyl chain via the ether oxygen, by observing a correlation between the O-CH₂ protons and the ipso-carbon of the phenyl ring. huji.ac.ilmnstate.edu

Table 1: Expected NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Aldehyde (-CHO) | ~9.8 | Triplet (t) |

| Phenyl (Ar-H, ortho) | ~6.9 | Doublet (d) or Multiplet (m) | |

| Phenyl (Ar-H, meta) | ~7.3 | Triplet (t) or Multiplet (m) | |

| Phenyl (Ar-H, para) | ~6.95 | Triplet (t) or Multiplet (m) | |

| Methylene (-O-CH₂-) | ~4.0 | Triplet (t) | |

| Methylene (-CH₂-CHO) | ~2.5 | Triplet of doublets (td) | |

| Methylene (Aliphatic) | ~1.4-1.8 | Multiplets (m) | |

| ¹³C NMR | Carbonyl (-CHO) | ~202 | C |

| Phenyl (Ar-C-O) | ~158 | C | |

| Phenyl (Ar-C, meta) | ~129 | CH | |

| Phenyl (Ar-C, para) | ~121 | CH | |

| Phenyl (Ar-C, ortho) | ~114 | CH | |

| Methylene (-O-CH₂-) | ~68 | CH₂ | |

| Methylene (-CH₂-CHO) | ~44 | CH₂ | |

| Methylene (Aliphatic) | ~22-31 | CH₂ |

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. bioanalysis-zone.comresearchgate.net For this compound (C₁₂H₁₆O₂), the calculated exact mass is 192.11503 Da. nih.gov An HRMS measurement confirming this value provides unambiguous validation of the elemental formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comthermofisher.com This technique is invaluable for confirming the identity of the synthesized product.

Tandem Mass Spectrometry (MS/MS): MS/MS involves the selection of a specific precursor ion (for instance, the molecular ion of this compound) and its fragmentation to produce a spectrum of product ions. nationalmaglab.org The fragmentation pattern provides structural information. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage next to the ether oxygen, leading to the formation of a phenoxy radical or a stable phenoxy cation (m/z 93 or 94).

Cleavage of the C-O ether bond.

McLafferty rearrangement , characteristic of aldehydes, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage, resulting in the loss of a neutral alkene molecule.

Loss of small alkyl fragments from the hexyl chain.

Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods. nih.govmdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. diva-portal.org Each functional group vibrates at a characteristic frequency, making FTIR an excellent tool for identifying the functional groups present in this compound. researchgate.net

Key expected absorption bands include:

A strong, sharp peak for the aldehyde C=O stretch between 1740-1720 cm⁻¹.

Two weak bands for the aldehyde C-H stretch near 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

A strong band for the asymmetric C-O-C (aryl-alkyl ether) stretch around 1245 cm⁻¹.

Aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

The presence of all these characteristic peaks in the spectrum would provide strong evidence for the structure of this compound. researchgate.netspectroscopyonline.com

Table 2: Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| 2850-2820 | C-H Stretch | Aldehyde |

| 2750-2720 | C-H Stretch | Aldehyde |

| 1740-1720 | C=O Stretch | Aldehyde |

| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |

| 1260-1230 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1100-1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

UV-Visible spectroscopy measures the electronic transitions within a molecule. ijprajournal.com The primary chromophore in this compound is the phenyl ring. It is expected to exhibit characteristic absorption bands in the UV region.

A strong absorption band (the E-band) is expected around 220 nm.

A weaker, structured band (the B-band), which is characteristic of the benzene (B151609) ring fine structure, is expected around 270 nm. researchgate.net The aldehyde carbonyl group also has a weak n→π* transition, which typically appears in the 280-300 nm range. This absorption is likely to be weak and may be obscured by the stronger absorption from the phenyl ring. faccts.de UV-Vis spectroscopy is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration, according to the Beer-Lambert law. ijprajournal.com

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities. They are also the primary methods for assessing purity and for quantitative monitoring of reactions.

HPLC and UPLC are powerful separation techniques that pass a sample in a liquid mobile phase through a column packed with a solid stationary phase. nih.gov Due to its moderate polarity, this compound is well-suited for analysis by reversed-phase HPLC or UPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netjapsonline.com

A typical method would involve a gradient elution, starting with a higher percentage of an aqueous solvent (e.g., water) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol). japsonline.com Detection is commonly performed using a UV detector set to a wavelength where the phenoxy chromophore absorbs, such as 270 nm. nih.gov

UPLC is a more recent advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.net This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.netjapsonline.com This high throughput makes UPLC an ideal technique for real-time reaction monitoring, where the consumption of reactants and formation of this compound can be tracked by taking small aliquots from the reaction mixture over time and analyzing them rapidly. nih.gov The precision of UPLC also allows for accurate purity determination of the final product. japsonline.com

Table 3: Comparison of Typical HPLC and UPLC Parameters

| Characteristic | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3 to 5 µm | < 2 µm |

| Column Dimensions | e.g., 150 mm x 4.6 mm | e.g., 50 mm x 2.1 mm |

| Maximum Backpressure | 300-400 bar | ~1000 bar |

| Flow Rate | 1.0 - 3.0 mL/min | 0.2 - 0.7 mL/min |

| Total Run Time | Longer (e.g., >10 min) | Shorter (e.g., <5 min) |

| Resolution | Good | Very High |

| Solvent Consumption | Higher | Lower |

Source: Adapted from Chawla and Ranjan, 2016. researchgate.net

Gas Chromatography (GC) and Hyphenated GC-MS

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with Mass Spectrometry (MS), the hyphenated GC-MS technique provides both separation and definitive identification of the analytes. creative-proteomics.com For this compound, GC-MS is an indispensable tool for purity assessment and identification in complex mixtures. spectroscopyonline.com

The analysis typically involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. creative-proteomics.com The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time, the time it takes for the compound to travel through thecolumn, is a characteristic feature used for preliminary identification.

Following separation by GC, the analyte enters the mass spectrometer. In the MS, the this compound molecules are ionized, most commonly by electron ionization (EI), which fragments the molecule into a predictable pattern of charged ions. spectroscopyonline.com This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for unambiguous structure confirmation by matching it against spectral libraries.

To enhance the sensitivity and selectivity of the analysis, especially for trace-level detection, derivatization techniques are often employed. mdpi.com Aldehydes like this compound can be reacted with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This process converts the polar aldehyde into a less polar, more volatile derivative with excellent electron-capturing properties, significantly improving detection limits, particularly with electron capture detection (ECD) or MS. gcms.cz This is particularly useful as underivatized aldehydes may exhibit poor chromatographic peak shape due to their polarity.

| Parameter | Description | Typical Value / Condition | Purpose |

| Column | Capillary column with a specific stationary phase. | e.g., DB-5ms (5% phenyl-methylpolysiloxane) | Separation of analytes based on polarity and boiling point. |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Hydrogen | Mobile phase for analyte transport. |

| Injector Temp. | Temperature at which the sample is vaporized. | 250 °C | Ensures rapid and complete sample vaporization. |

| Oven Program | Temperature gradient applied during the run. | e.g., 60 °C (2 min), then ramp to 280 °C at 10 °C/min | Optimizes separation of compounds with different volatilities. |

| Ionization | Method used to ionize the sample in the MS source. | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for identification. |

| Detection | Method for detecting ions. | Quadrupole Mass Analyzer, Selective Ion Monitoring (SIM) | Provides mass-to-charge ratio data for identification and quantification. gcms.cz |

| Derivatization | Chemical modification of the analyte before analysis. | On-fiber or in-solution with PFBHA | Improves volatility, chromatographic behavior, and sensitivity. mdpi.comgcms.cz |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.commalvernpanalytical.com This technique provides unequivocal proof of a molecule's structure by mapping electron density, which allows for the determination of bond lengths, bond angles, and torsional angles with very high precision. uu.nl

The process requires a high-quality single crystal of the compound. anton-paar.com When a focused beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. wikipedia.org The resulting diffraction pattern of spots is collected on a detector. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal's unit cell, governed by Bragg's Law. pdx.edu By analyzing this pattern, the crystal structure can be solved and refined to yield a detailed atomic model. rsc.org

As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. This is common for relatively simple organic molecules that are liquids or oils at room temperature, as obtaining a single crystal suitable for diffraction can be a significant challenge. However, the technique is highly relevant as it is used to confirm the structure of solid derivatives or precursors of this compound. For example, in a synthesis of the drug amiodarone (B1667116), the cyclization of an α-phenoxyhexanal derivative yields a solid benzofuran (B130515) intermediate, whose structure could be definitively confirmed by XRD. newdrugapprovals.orgnewdrugapprovals.org

If a single crystal of this compound or a solid derivative were analyzed, XRD would provide invaluable structural information.

| Structural Information | Description |

| Molecular Connectivity | Confirms the exact bonding arrangement of atoms. |

| Molecular Conformation | Reveals the three-dimensional shape of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. |

| Stereochemistry | Unambiguously determines the absolute configuration of chiral centers if present and the molecule crystallizes in a non-centrosymmetric space group. |

| Intermolecular Interactions | Shows how molecules pack in the crystal lattice, revealing details about hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

| Unit Cell Parameters | Defines the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. uu.nl |

Real-Time and In-situ Analytical Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, the formation of intermediates, and the influence of reaction parameters. Real-time and in-situ analytical techniques allow for the continuous monitoring of a reaction as it happens, without the need for sampling and quenching, providing a dynamic view of the chemical transformation.

For the synthesis of aldehydes like this compound, which could be formed via oxidation of an alcohol or ozonolysis of an alkene, in-situ spectroscopy is particularly powerful. acs.orgacs.org Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a leading technique for this purpose. An ATR probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra from the liquid phase. acs.org This enables the tracking of reactant consumption and product formation by monitoring the characteristic vibrational bands. For example, in an oxidation reaction to form this compound, one could monitor the disappearance of the alcohol O-H stretch and the appearance of the aldehyde C=O stretch (around 1725 cm⁻¹). In an ozonolysis reaction, the formation of unstable intermediates like ozonides can also be observed in real-time. acs.org

Other in-situ techniques such as Raman and UV-Vis spectroscopy can also be applied, depending on the specific chromophores and vibrational properties of the molecules involved in the reaction. copernicus.org For instance, if conjugated intermediates are formed, UV-Vis can be highly effective.

Furthermore, online chromatography can be used for real-time monitoring. A small, continuous, or automated periodic stream from the reactor can be diverted to a GC or GC-MS system. mdpi.com This provides time-resolved data on the concentration of all volatile and semi-volatile species in the reaction mixture, offering a comprehensive picture of the reaction progress, including the formation of byproducts.

| Technique | Principle | Information Provided | Advantages for this compound Synthesis |

| In-situ ATR-FTIR | Infrared spectroscopy using a probe immersed in the reaction mixture. acs.org | Real-time concentration profiles of reactants, intermediates, and products based on their vibrational spectra. | Non-invasive; provides structural information on functional groups (e.g., -OH, C=O); can detect transient intermediates. |

| In-situ Raman | Light scattering spectroscopy; complementary to IR. | Similar to FTIR but often better for non-polar bonds and aqueous systems. | Can be used in aqueous media; less interference from water; good for C=C and O-O bonds. |

| Online GC-MS | Automated sampling from the reactor followed by rapid GC-MS analysis. mdpi.com | Time-resolved quantification of all volatile components, including isomers and byproducts. | High selectivity and sensitivity; provides definitive identification of all components; allows for detailed kinetic modeling. |

| Proton Transfer Reaction-MS (PTR-MS) | A form of chemical ionization mass spectrometry for real-time monitoring of volatile organic compounds (VOCs). mdpi.com | Real-time, quantitative monitoring of volatile reactants and products in the gas phase or headspace. | Extremely fast response time (sub-second); high sensitivity; suitable for monitoring reactions with volatile components. |

Theoretical and Computational Chemistry Studies of 6 Phenoxyhexanal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semiempirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mdpi.com Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach is computationally efficient while providing high accuracy for a wide range of chemical systems. semanticscholar.orgaalto.fi

For 6-phenoxyhexanal, DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions that are key to its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical frontiers in chemical reactions. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov DFT can also be used to calculate electrostatic potential maps, which visualize the charge distribution and predict sites for nucleophilic or electrophilic attack. For instance, the aldehyde group in this compound is an electron-withdrawing group, making the carbonyl carbon an electrophilic site, while the oxygen atom of the phenoxy group is a nucleophilic site.

Interactive Data Table: Calculated Electronic Properties of this compound using DFT

Ab Initio and Semiempirical Methods for Molecular Properties

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. nih.gov While highly accurate, they are computationally demanding and typically reserved for smaller systems. For a molecule the size of this compound, high-level ab initio calculations can serve as a benchmark for validating results from less expensive methods like DFT.

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster. uomustansiriyah.edu.iqresearchgate.netwikipedia.org Methods like AM1, PM3, and PM6 are based on the Hartree-Fock formalism but introduce approximations and empirical parameters to speed up computation. nih.govscispace.com These methods are particularly useful for quickly estimating molecular properties such as heats of formation and geometries for large molecules or for preliminary screening of many compounds. researchgate.net While less accurate than DFT or ab initio methods, they provide valuable qualitative insights into molecular structure and stability. nih.govscispace.com

Interactive Data Table: Comparison of Computational Methods for this compound

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. scienomics.com By solving Newton's equations of motion for a system of interacting particles, MD can reveal detailed information about the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants. mdpi.commdpi.com The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters that define the potential energy of the system.

For this compound, MD simulations can be used to explore its conformational landscape. The flexible hexyl chain allows the molecule to adopt various shapes, and MD can determine the relative stability of these conformers. Furthermore, simulations can model how this compound interacts with solvent molecules, providing insights into its solubility and the arrangement of solvent molecules around its polar (aldehyde) and nonpolar (phenyl and alkyl) regions. This is crucial for understanding its behavior in different reaction environments.

Prediction of Reaction Pathways, Selectivity, and Catalytic Activity

Computational methods are invaluable for mapping out potential reaction pathways and predicting the selectivity of chemical transformations. nih.govresearchgate.net By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates, and determine the activation energies associated with different pathways. researchgate.net

For this compound, this could involve studying its oxidation to 6-phenoxyhexanoic acid or its reduction to 6-phenoxyhexan-1-ol. DFT calculations can be used to model the structures of reactants, transition states, and products. The calculated energy barriers can then be used to predict which reaction pathway is more favorable under specific conditions. This approach also helps in understanding stereoselectivity and regioselectivity by comparing the activation energies of pathways leading to different products. Furthermore, these methods can shed light on the role of catalysts by modeling how they interact with the substrate to lower the activation energy of a desired reaction. ua.esmdpi.com

Computational Design and Screening of Catalysts for this compound Transformations

The traditional process of discovering new catalysts is often time-consuming and expensive. Computational catalyst design offers a more efficient, rational approach. rsc.orgrsc.org By building computational models, it is possible to screen a large number of potential catalysts in silico and identify the most promising candidates for experimental validation. mdpi.comd-nb.inforesearchgate.net

For transformations involving this compound, such as its hydrogenation to the corresponding alcohol, computational screening can be employed. The process typically involves:

Defining a descriptor: A property of the catalyst that is correlated with its activity (e.g., the binding energy of this compound to a metal surface).

High-throughput screening: Calculating the descriptor for a large library of candidate catalysts using DFT or other methods.

Identifying leads: Selecting catalysts with optimal descriptor values for further, more detailed computational analysis or experimental testing.

This data-driven approach accelerates the discovery of catalysts with high activity and selectivity for specific transformations of this compound. d-nb.info

Interactive Data Table: Hypothetical Catalyst Screening for Hydrogenation of this compound

Machine Learning and Neural Network Applications in Chemical Synthesis Prediction and Optimization

For a target molecule like this compound, ML models can be trained on vast reaction databases to predict the products of a given set of reactants and reagents. youtube.com Transfer learning approaches can improve prediction accuracy even with smaller, specific datasets. nih.gov Neural networks can also be used to create models that predict the yield of a reaction based on parameters like temperature, solvent, and catalyst concentration. arxiv.orgfrontiersin.org This allows for the in silico optimization of the synthesis of this compound, saving time and resources in the lab by identifying the most promising experimental conditions before they are tested. mdpi.com

Role of 6 Phenoxyhexanal As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Biologically Active Compounds

The utility of 6-phenoxyhexanal as a key intermediate is prominently demonstrated in the synthesis of certain biologically active compounds. Its structure allows for the creation of complex heterocyclic systems, which are common scaffolds in pharmaceuticals. The aldehyde functionality is a key reactive center for cyclization reactions, a fundamental strategy in building the core structures of many medicinal agents.

A significant example is its role in a modern synthesis of amiodarone (B1667116), a potent antiarrhythmic drug used to treat various types of cardiac dysrhythmias. britannica.comcase.edu In this synthesis, this compound (referred to as α-phenoxyhexanal) undergoes an acid-catalyzed cyclization to form a substituted benzofuran (B130515) ring system. britannica.comcase.edu This benzofuran derivative is a crucial intermediate that is further elaborated through subsequent reactions, including Friedel-Crafts acylation, demethylation, iodination, and alkylation, to ultimately yield the amiodarone molecule. britannica.comcase.edu The initial cyclization of this compound is a critical step that efficiently constructs the core heterocyclic structure of this important pharmaceutical.

| Key Step in Amiodarone Synthesis | Reactant/Intermediate | Process | Resulting Structure |

| 1 | This compound | Acid-catalyzed cyclization | Substituted benzofuran |

| 2 | Substituted benzofuran | Friedel-Crafts acylation | Introduces aryl group at C-3 |

| 3 | Acylated benzofuran | Demethylation, Iodination, Alkylation | Amiodarone |

This table provides a simplified overview of the synthetic route where this compound is a starting precursor.

Building Block for Advanced Fine Chemicals

In the chemical industry, fine chemicals are pure, complex substances produced in limited quantities that serve as starting materials for high-value specialty products, such as pharmaceuticals and agrochemicals. ox.ac.uk Chemical "building blocks" are versatile molecules with specific functional groups that allow them to be readily incorporated into larger, more complex structures through well-understood reactions. nih.gov

This compound exemplifies the characteristics of a valuable building block for the synthesis of advanced fine chemicals. Its value lies in its dual functionality, which offers synthetic chemists multiple pathways for molecular construction.